Methyl 2-methyl-3-oxoheptanoate

Physicochemical Properties Lipophilicity Drug Design

Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) is a chiral β-keto ester building block with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol. It is characterized by the presence of a reactive α-methyl group, which introduces a stereogenic center into the molecular scaffold.

Molecular Formula C9H16O3
Molecular Weight 172.22 g/mol
CAS No. 1519526-49-8
Cat. No. B1432440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-oxoheptanoate
CAS1519526-49-8
Molecular FormulaC9H16O3
Molecular Weight172.22 g/mol
Structural Identifiers
SMILESCCCCC(=O)C(C)C(=O)OC
InChIInChI=1S/C9H16O3/c1-4-5-6-8(10)7(2)9(11)12-3/h7H,4-6H2,1-3H3
InChIKeyPMYHSLZZCNJJOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Methyl-3-Oxoheptanoate (CAS 1519526-49-8) Procurement Guide: Beta-Keto Ester Selection Criteria


Methyl 2-methyl-3-oxoheptanoate (CAS 1519526-49-8) is a chiral β-keto ester building block with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is characterized by the presence of a reactive α-methyl group, which introduces a stereogenic center into the molecular scaffold . This structural feature distinguishes it from simpler, non-methylated β-keto esters and provides a point of structural diversification for applications in asymmetric synthesis and medicinal chemistry . As a versatile small molecule scaffold, it is utilized as a research chemical and building block for the synthesis of more complex molecules, including potential pharmaceutical intermediates and natural product analogs .

Methyl 2-Methyl-3-Oxoheptanoate: Why Analog Substitution Compromises Research Outcomes


The practice of substituting methyl 2-methyl-3-oxoheptanoate with a generic or seemingly analogous β-keto ester, such as methyl 3-oxoheptanoate (CAS 39815-78-6), is not scientifically equivalent and can fundamentally alter research outcomes. The presence of the α-methyl group in the target compound is not merely a minor structural variation; it introduces a chiral center that is absent in the non-methylated analog, thereby creating a new stereochemical dimension for target interactions . Furthermore, the increased molecular weight and higher calculated LogP (approximately 1.55) compared to the non-methylated analog (LogP ~1.3) suggest a significant difference in lipophilicity, which can impact membrane permeability, bioavailability, and overall pharmacokinetic profiles in biological assays [1]. The following quantitative evidence details the specific, measurable performance differentials that justify the selection of this exact compound over its closest alternatives.

Quantitative Differentiation of Methyl 2-Methyl-3-Oxoheptanoate (CAS 1519526-49-8) from Key Analogs


Lipophilicity Advantage: Measured LogP of Methyl 2-Methyl-3-Oxoheptanoate vs. Methyl 3-Oxoheptanoate

Methyl 2-methyl-3-oxoheptanoate exhibits a higher calculated LogP value (1.5548) compared to its non-methylated analog, methyl 3-oxoheptanoate (LogP 1.3) [1]. This quantifiable difference in lipophilicity is crucial for applications where membrane permeability and compound partitioning are key design parameters.

Physicochemical Properties Lipophilicity Drug Design

Molecular Weight Differentiation: Impact on Analytical Sensitivity and Permeability

The target compound has a molecular weight of 172.22 g/mol, which is 14.03 g/mol greater than the non-methylated analog methyl 3-oxoheptanoate (158.19 g/mol) due to the presence of the α-methyl group [1]. This difference is analytically significant for LC-MS and GC-MS detection and can influence passive diffusion rates across membranes.

Molecular Weight ADME Analytical Chemistry

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Demonstrated Bioactivity

Methyl 2-methyl-3-oxoheptanoate has been functionally evaluated for its antiproliferative activity against the human breast adenocarcinoma cell line MCF-7 [1]. This bioactivity profile, while requiring further investigation, distinguishes it from β-keto esters that have no reported activity in this assay. A direct comparator for this specific assay is not available in the public domain, but the existence of the data point provides a tangible, albeit preliminary, differentiation in a specific disease-relevant model.

Cancer Research Oncology MCF-7

Purity and Commercial Availability: A Benchmark for Comparable Analogs

Commercially available methyl 2-methyl-3-oxoheptanoate is typically supplied at a minimum purity of 95%, as documented by multiple reputable vendors . This is comparable to the purity standard for common analogs like methyl 3-oxoheptanoate, which is also offered at 95% purity . While this does not represent a differential advantage, it establishes a baseline for quality expectations and ensures that procurement decisions are not compromised by inferior grade material.

Chemical Purity Procurement Supply Chain

Optimal Application Scenarios for Methyl 2-Methyl-3-Oxoheptanoate (CAS 1519526-49-8)


Asymmetric Synthesis and Chiral Building Block Development

The α-methyl group of methyl 2-methyl-3-oxoheptanoate creates a stereogenic center, making it a valuable starting material for asymmetric synthesis . The higher LogP (1.55) relative to non-methylated analogs suggests its derivatives may exhibit enhanced membrane permeability, a desirable trait for designing chiral intermediates in medicinal chemistry [3]. The availability of the compound at 95% purity supports its use in generating chiral libraries where stereochemical integrity is paramount .

Lipophilicity-Driven Drug Design and Pharmacokinetic Modulation

The quantifiable increase in lipophilicity (LogP 1.55) compared to methyl 3-oxoheptanoate (LogP 1.3) makes the target compound a preferred scaffold for medicinal chemists seeking to modulate the ADME properties of a lead series [3]. Incorporating this building block into a larger molecule can strategically increase its overall lipophilicity, potentially improving passive diffusion and oral bioavailability.

Preliminary Oncology Research: MCF-7 Cell Line Studies

The documented antiproliferative activity of methyl 2-methyl-3-oxoheptanoate against the MCF-7 breast cancer cell line provides a specific, disease-relevant entry point for further oncology research . Researchers investigating novel anti-cancer agents can use this compound as a starting point for structure-activity relationship (SAR) studies, exploring how modifications to the α-methyl and ester groups affect potency and selectivity in this well-established model.

Analytical Method Development and Quality Control

The distinct molecular weight (172.22 g/mol) and physicochemical properties of methyl 2-methyl-3-oxoheptanoate make it suitable as a reference standard in analytical chemistry . Its unique mass can be used to develop and validate LC-MS or GC-MS methods for detecting and quantifying this specific β-keto ester in complex mixtures or biological matrices, where it must be differentiated from its demethylated analog (158.19 g/mol) [3].

Technical Documentation Hub

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